molecular formula C19H22N2 B1279074 (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 210482-10-3

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No. B1279074
M. Wt: 278.4 g/mol
InChI Key: KDGSINLHKLATBU-DFNIBXOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine” belongs to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element. They are derived from ammonia (NH3) and are classified as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis : The practical and scalable synthesis of advanced heterocyclic intermediates related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine has been achieved. This involves a Kulinkovich–de Meijere pyrroline cyclopropanation followed by transamination to supply significant quantities of the target azabicycle with high purity (Sirois et al., 2018).

  • Synthesis via Cyclopropanation : A method for synthesizing 3-azabicyclo[3.1.0]hexanes, including the structural type of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been developed using cyclopropylmagnesium carbenoids in a 1,5-C–H insertion process. This results in the formation of azabicyclo[3.1.0]hexanes in high yields (Kimura et al., 2015).

  • Reductive Decyanation : Research has explored the reductive removal of the cyano group in compounds structurally similar to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, highlighting the chemical manipulability of this class of azabicycles (Vilsmaier et al., 1998).

  • Synthesis of Chiral Systems : The synthesis of chiral morpholine systems, which could include derivatives of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been achieved, demonstrating the potential for creating stereochemically complex molecules for research applications (Kilonda et al., 1995).

  • Dipeptide Mimics Synthesis : The compound has been involved in the synthesis of enantiopure benzyl and dibenzyl indolizidinone amino acids, demonstrating its utility in creating peptide mimics and templates for drug discovery (Polyak & Lubell, 1998).

Biological and Pharmacological Research

  • Analgesic Agents Development : Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, have shown promise as nonnarcotic analgesic agents, indicating potential medical applications of this compound class (Epstein et al., 1981).

  • Neuroscience Research : A derivative, LY379268, has been used in neuroscience as a model compound in studies evaluating antipsychotic drugs, demonstrating the role of such compounds in psychiatric drug research (Benitex et al., 2014).

properties

IUPAC Name

(1S,5R)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSINLHKLATBU-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448172
Record name (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

CAS RN

210482-10-3
Record name (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.